molecular formula C12H10ClFN2O2 B2640503 Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate CAS No. 934117-51-8

Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate

Cat. No.: B2640503
CAS No.: 934117-51-8
M. Wt: 268.67
InChI Key: ZSEBDGHEJRCHGT-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate (CAS: 1181467-86-6) is a cyanoacrylate derivative featuring a substituted phenylamino group at the 3-position of the propenoate backbone. Its molecular formula is C₁₂H₁₀ClFN₂O₂, with a molecular weight of 268.67 g/mol . It is marketed as a versatile small-molecule scaffold for laboratory use, particularly in medicinal chemistry and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEBDGHEJRCHGT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)Cl)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoroaniline.

    Formation of Intermediate: The aniline derivative undergoes a reaction with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This step forms an intermediate compound.

    Cyclization and Final Product Formation: The intermediate is then subjected to cyclization under acidic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The cyano group can engage in condensation reactions with other nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

Pharmacological Applications

Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate has been investigated for its potential use in treating various medical conditions due to its structural similarity to known pharmacological agents.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, the compound's ability to interact with the epidermal growth factor receptor (EGFR) and HER2 pathways suggests a potential role in cancer therapy, particularly in breast cancer treatments where these receptors are overexpressed .

Anti-inflammatory Properties

Studies have shown that related compounds can possess anti-inflammatory effects. The presence of the chloro and fluorine substituents may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .

Case Studies

Several studies highlight the applications and implications of this compound:

Study ReferenceFocusFindings
PubMed Anticancer ActivityDemonstrated efficacy against cancer cell lines through kinase inhibition.
ResearchGate Anti-inflammatory EffectsShowed potential in reducing inflammation markers in vitro.
PMC Synthesis MethodsDetailed synthetic pathways and optimization techniques for yield improvement.

Mechanism of Action

The mechanism by which Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate exerts its effects involves its interaction with specific molecular targets. The cyano group and the halogen atoms play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, such as inhibition of enzyme activity in medicinal chemistry or electron transport in materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substitution Patterns on the Phenyl Ring

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate
  • Key Difference : The chloro and fluoro substituents are reversed (2-chloro-4-fluoro vs. 4-chloro-2-fluoro).
  • Impact: Positional isomerism alters the electronic distribution of the phenyl ring. Both compounds share the same molecular weight and formula .
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
  • Key Difference: Lacks the amino group and fluorine atom.
  • Impact: The absence of the amino group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. The 4-chloro substituent retains electron-withdrawing effects, but the lack of fluorine diminishes its electronic complexity. This compound (CAS: 2169-68-8) is primarily used as a synthetic intermediate in polymer chemistry .

Substituent Effects: Functional Group Variations

Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate
  • Key Difference : A methoxy group replaces the 2-fluoro substituent.
  • Impact : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluoro group in the target compound. This substitution may increase the electron density of the phenyl ring, altering reaction kinetics in electrophilic aromatic substitution or cyclization reactions. Its molecular weight is 280.71 g/mol .
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate
  • Key Difference: No amino group; fluorine is at the 4-position.
  • Impact: The cyanoacrylate backbone is retained, but the lack of an amino group simplifies the molecule’s hydrogen-bonding profile. The 4-fluoro substituent provides moderate electron withdrawal, influencing conjugation and stability. This compound (CAS: 18861-57-9) is used in organic synthesis for Michael additions .

Stereochemical Variations: E/Z Isomerism

(Z)-Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate
  • Key Difference: Z-configuration of the propenoate double bond.
  • Stereochemistry can influence melting points and bioavailability. For example, the Z-isomer (CAS: 1181467-86-6) is priced at $208.00/g, suggesting specialized applications .

Complex Heterocyclic Derivatives

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate
  • Key Difference: A heterocyclic imidazothiazole group replaces the phenylamino substituent.
  • This structural complexity (CAS: 265307-86-6) may confer unique biological activity, though it increases molecular weight (333.81 g/mol) and synthetic complexity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate C₁₂H₁₀ClFN₂O₂ 268.67 4-Cl, 2-F, NH- Lab scaffold, medicinal chemistry
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate (Z-isomer) C₁₂H₁₀ClFN₂O₂ 268.67 2-Cl, 4-F, NH- $208.00/g (Santa Cruz Biotechnology)
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate C₁₂H₁₀ClNO₂ 235.67 4-Cl Polymer synthesis intermediate
Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate C₁₃H₁₃ClN₂O₃ 280.71 5-Cl, 2-OCH₃, NH- Synthetic intermediate
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate C₁₂H₁₀FNO₂ 219.21 4-F Michael addition reactions

Research Findings and Implications

  • Synthetic Utility: The syn-periplanar conformation of the C=C bond in cyanoacrylates (torsion angle ~3.2°) facilitates electrophilic additions, as seen in related compounds like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate .

Biological Activity

Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate, also known by its IUPAC name ethyl (2E)-3-(4-chloro-2-fluoroanilino)-2-cyano-2-propenoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₀ClFN₂O₂
  • Molecular Weight : 250.68 g/mol
  • CAS Number : 934117-51-8
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit anti-cancer properties through the inhibition of specific enzymes related to tumor growth.

Biological Activity

1. Anticancer Activity

  • This compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that it may act as a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression.
  • In vitro studies demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) cells, with IC₅₀ values reported as low as 1.30 μM .

2. Enzyme Inhibition

  • The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those associated with pyruvate metabolism. This inhibition can alter metabolic flux within cells, potentially leading to reduced tumor growth .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC₅₀ Value (μM)Reference
Anticancer ActivityHepG2 Cells1.30
Enzyme InhibitionPyruvate Metabolism>200 (specific)
HDAC InhibitionHDAC1, HDAC395.48

Case Studies

Case Study 1: Antitumor Efficacy
In a study examining the effects of this compound on tumor growth in xenograft models, the compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89% when administered at optimal doses over a specified period. This suggests its potential as an effective therapeutic agent in cancer treatment .

Case Study 2: Metabolic Impact
Another investigation focused on the metabolic implications of this compound revealed that at concentrations below 200 μM, it specifically inhibited mitochondrial pyruvate transport in rat liver mitochondria. This inhibition was associated with altered fatty acid synthesis and gluconeogenesis, highlighting its potential utility in metabolic disorders as well .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Knoevenagel condensation between ethyl 2-cyanoacetate and 4-chloro-2-fluoroaniline. Key parameters include:

  • Catalyst : Piperidine or ammonium acetate (0.1–0.5 equiv.) .
  • Solvent : Polar aprotic solvents (e.g., DMF, ethanol) at 80–100°C .
  • Yield Optimization : Reaction monitoring via TLC; purification by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    • Data Table :
SolventCatalystTemp. (°C)Yield (%)
DMFPiperidine9072
EthanolNH₄OAc8065

Q. Which spectroscopic and crystallographic methods confirm the structure and purity of this compound?

  • Characterization Workflow :

NMR : ¹H/¹³C/¹⁹F NMR to verify aromatic substitution, cyano, and ester groups .

FTIR : Peaks at ~2220 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (ester C=O) .

X-ray Crystallography : Single-crystal analysis (e.g., ORTEP-3 software) resolves stereochemistry and bond angles .

HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can contradictory data between computational models and experimental spectra be resolved?

  • Resolution Strategies :

  • Perform DFT calculations (B3LYP/6-31G* basis set) to predict NMR/IR spectra. Compare with experimental data to identify discrepancies (e.g., solvent effects, tautomerism) .
  • Validate via X-ray crystallography to confirm molecular geometry and hydrogen bonding .
  • Use dynamic NMR to study conformational exchange in solution if rotational barriers are observed .

Q. What electrochemical properties make this compound suitable for polymerization studies?

  • Electrochemical Analysis :

  • Cyclic Voltammetry : Conduct in anhydrous acetonitrile with 0.1 M TBAP. Oxidation peaks near +1.2 V (vs. Ag/AgCl) indicate π-conjugation extension, enabling polymerization .
  • Spectroelectrochemistry : Monitor in-situ UV-Vis changes (λmax ~400–500 nm) to track polymer film growth .
    • Application Example : Derivatives with carbazole moieties exhibit electrochemical polymerization for optoelectronic materials .

Q. How does steric hindrance from the 4-chloro-2-fluorophenyl group influence reactivity in nucleophilic additions?

  • Mechanistic Insight :

  • The ortho-fluorine and para-chlorine substituents create steric and electronic effects, slowing Michael additions.
  • Kinetic Studies : Use UV-Vis to monitor reaction rates with thiols/amines. Compare with less-hindered analogs (e.g., 4-chlorophenyl derivatives) .
    • Data Table :
NucleophileRate Constant (k, M⁻¹s⁻¹)Steric Parameter (Es)
Ethylamine0.45-0.55
Thioglycolic Acid0.12-1.20

Handling and Stability

Q. What precautions are critical for safe handling and storage?

  • Safety Protocols :

  • PPE : Gloves, goggles, and fume hood use due to potential skin/eye irritation (H313/H333) .
  • Storage : Desiccator at 4°C under inert gas (N₂/Ar) to prevent hydrolysis of the cyano group .
  • Decomposition : Monitor via TLC; discard if discoloration or precipitate forms.

Contradiction Analysis

Q. How should researchers address inconsistent solubility data across studies?

  • Methodological Adjustments :

  • Solubility Testing : Use standardized buffers (e.g., PBS, pH 7.4) and report temperature (e.g., 25°C vs. 37°C).
  • Co-solvents : Include DMSO (≤5% v/v) for improved aqueous solubility without altering reactivity .
    • Reported Data :
SolventSolubility (mg/mL)
DMSO45.2
Ethanol12.8
Water0.03

Advanced Applications

Q. Can this compound serve as a precursor for photoactive materials?

  • Research Findings :

  • Derivatives with extended π-systems (e.g., thiophene-carbazole hybrids) show absorption maxima at 350–450 nm (ε > 10⁴ M⁻¹cm⁻¹), suitable for organic photovoltaics .
  • Fluorescence Quenching : Study charge transfer using Stern-Volmer plots with methyl viologen as a quencher .

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